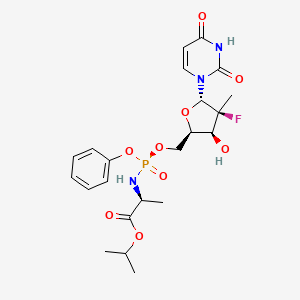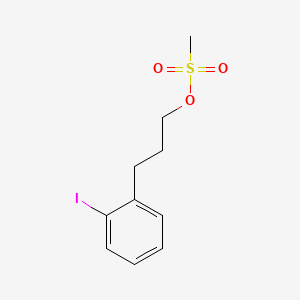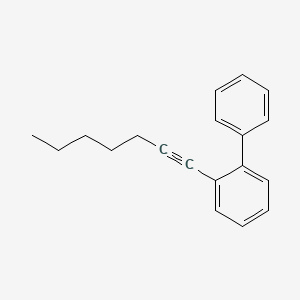
2-(Hept-1-yn-1-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hept-1-yn-1-yl)-1,1’-biphenyl is an organic compound characterized by the presence of a heptynyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-yn-1-yl)-1,1’-biphenyl typically involves the coupling of a heptynyl group with a biphenyl moiety. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of 2-(Hept-1-yn-1-yl)-1,1’-biphenyl may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hept-1-yn-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or aminated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hept-1-yn-1-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-(Hept-1-yn-1-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hept-1-yn-1-yl)thiophene: Similar structure with a thiophene ring instead of a biphenyl moiety.
1-(Hept-1-yn-1-yl)naphthalene: Contains a naphthalene ring instead of biphenyl.
Uniqueness
2-(Hept-1-yn-1-yl)-1,1’-biphenyl is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to similar compounds. The biphenyl moiety provides rigidity and planarity, which can influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C19H20 |
|---|---|
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-hept-1-ynyl-2-phenylbenzene |
InChI |
InChI=1S/C19H20/c1-2-3-4-5-7-12-18-15-10-11-16-19(18)17-13-8-6-9-14-17/h6,8-11,13-16H,2-5H2,1H3 |
InChI-Schlüssel |
DQTCXEUYCXPHNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CC1=CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)

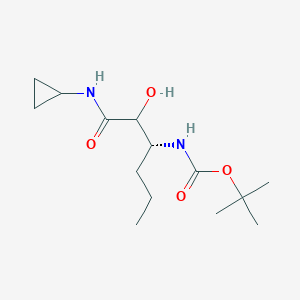
![2-[[[2,5-Bis(2,2-difluoroethoxy)benzoyl]amino]methyl]-1-piperidineacetic acid](/img/structure/B14113300.png)

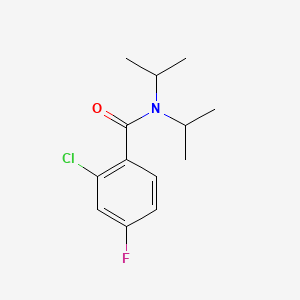
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B14113332.png)
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B14113333.png)
![3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113335.png)
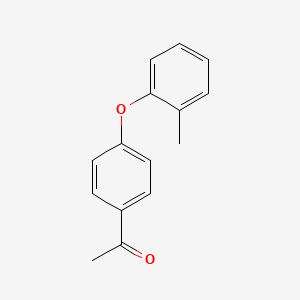
![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14113346.png)
